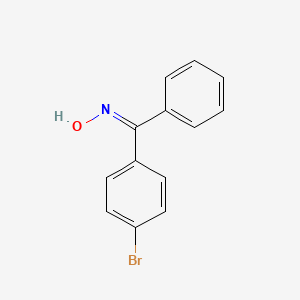![molecular formula C17H16N2O2 B5537114 N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide" belongs to a class of compounds known for their varied chemical and physical properties. While specific information on this compound is limited, related research provides insights into its potential characteristics and applications.
Synthesis Analysis
Research on similar compounds indicates that these are typically synthesized using primary compounds such as 3-fluoro-4-cyanophenol, undergoing reactions to form substituted phenyl acetamides. The synthesis process often involves elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy for structure identification (Yang Man-li, 2008).
Molecular Structure Analysis
Compounds in this category are characterized using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography. This aids in understanding the molecular structure, including the arrangement of atoms and functional groups (A. Nikonov et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including interactions with different reagents, cyclization, and formation of derivatives. The chemical properties are often elucidated through comprehensive analysis, including elemental and spectral analyses (Mahmoud Arafat et al., 2022).
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, is produced through the chemoselective monoacetylation of the amino group of 2-aminophenol. This process employs Novozym 435 as a catalyst and explores various acyl donors, identifying vinyl acetate as the most effective due to its irreversible reaction properties, suggesting a kinetically controlled synthesis. This research highlights the potential of specific acetamide derivatives in the synthesis of vital antimalarial medications (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Potential
A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed their potential as anticancer, anti-inflammatory, and analgesic agents. The derivatives, particularly those with halogenated aromatic rings, showed promising activities in these fields, with one compound exhibiting significant effects across all three categories. This underscores the versatility of certain acetamide derivatives in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization for Chemical Studies
The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, utilizing 3-fluoro-4-cyanophenol as the primary compound, represent another facet of acetamide derivatives' research applications. These studies are fundamental for developing new chemical entities with potential pharmaceutical applications (Man-li, 2008).
Photocatalytic Degradation Studies
Investigations into the photocatalytic degradation of acetaminophen, a related compound, underscore the environmental and pharmacological relevance of acetamide derivatives. These studies offer insights into the degradation pathways and potential environmental impacts of pharmaceuticals, providing a foundation for developing strategies to mitigate these effects (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-3-2-4-16(11-13)21-12-17(20)19-15-7-5-14(6-8-15)9-10-18/h2-8,11H,9,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZJSGAEMDLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)
